

Technical Guide: Optimization of AMG-548 Dosing in Murine Models of Inflammation

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Compound of Interest

Compound Name: AMG-548 (dihydrochloride)

Cat. No.: B8087012

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MAPK Inhibitor) Audience: Drug Discovery Scientists, Pharmacologists, In Vivo Researchers

Introduction & Compound Profile

AMG-548 is a highly potent and selective inhibitor of p38

mitogen-activated protein kinase (MAPK). Unlike earlier generations of p38 inhibitors (e.g., SB203580), AMG-548 was designed to minimize off-target effects, specifically avoiding the inhibition of cytochrome P450 enzymes which plagued earlier candidates.

In murine models, AMG-548 is utilized to validate the therapeutic potential of blocking the p38 pathway, a central node in the production of pro-inflammatory cytokines such as TNF-

, IL-1

, and IL-6.

Mechanism of Action

AMG-548 binds to the ATP-binding pocket of p38

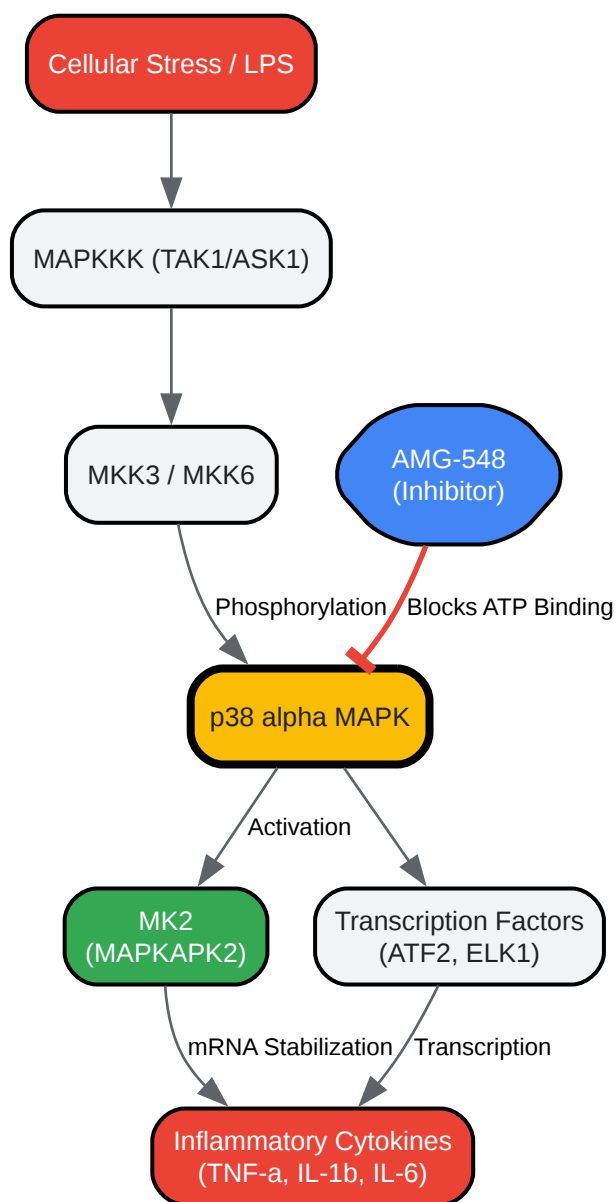
, preventing the phosphorylation of downstream substrates like MK2 (MAPKAPK2). This blockade halts the mRNA stability and translation of inflammatory cytokines.

Key Compound Parameters

Parameter	Value	Context
Target	p38 MAPK	
Selectivity		vs. p38 and p38
Potency (Cellular)		LPS-stimulated TNF- (Whole Blood)
Bioavailability ()	(Rat)	High oral absorption
Half-life ()	(Rat)	Supports BID or high-dose QD dosing

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of AMG-548 within the MAPK signaling cascade, highlighting its downstream effect on cytokine production.



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Figure 1: AMG-548 inhibits p38

, preventing MK2 activation and subsequent cytokine release.

Formulation & Preparation

AMG-548 is a lipophilic small molecule. Proper formulation is critical to ensure consistent oral bioavailability.

Recommended Vehicle (Oral Suspension)

For oral gavage (PO) in mice, a suspension vehicle is preferred over DMSO-based solutions to minimize vehicle-related toxicity in multi-day studies.

- Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) + 0.2% (v/v) Tween 80 in sterile water.
 - Alternative: 0.5% Hydroxypropyl methylcellulose (HPMC) can be substituted for MC.

Preparation Protocol

- Weighing: Accurately weigh the required amount of AMG-548 powder.
- Wetting: Add the calculated volume of Tween 80 directly to the powder. Triturate (grind) with a mortar and pestle to wet the compound thoroughly.
- Suspension: Gradually add the 0.5% Methylcellulose solution while continuously triturating to create a uniform suspension.
- Homogenization: Vortex heavily or sonicate for 5–10 minutes to break up aggregates.
- Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly (vortex) immediately before dosing.

Dosing Strategy

Dose Selection[1][2]

- Low Dose (3 mg/kg): Partial inhibition. Useful for establishing dose-dependency.
- Effective Dose (10–30 mg/kg): Standard therapeutic window for maximal cytokine suppression without off-target toxicity.
- High Dose (100 mg/kg): Not recommended for chronic studies due to potential specificity loss (e.g., CK1 inhibition).

Administration Route

- Oral Gavage (PO): The primary route. Volume should not exceed 10 mL/kg (e.g., 200 μ L for a 20g mouse).

Frequency[1][3][4]

- Acute Models (LPS): Single bolus dose.
- Chronic Models (CIA): BID (Twice Daily) is recommended due to the ~4.6h half-life to maintain trough levels above
 - If QD (Once Daily) is required, use the higher end of the dose range (30 mg/kg).

Experimental Protocols

Protocol A: Acute LPS-Induced TNF- Model

Objective: Verify in vivo target engagement (Pharmacodynamics).

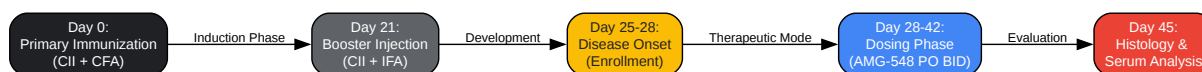
- Acclimatization: Use female BALB/c or C57BL/6 mice (n=5-8/group).
- Pre-treatment (T = -1 hr): Administer AMG-548 (PO) at 3, 10, or 30 mg/kg.
 - Control: Vehicle only.
- Challenge (T = 0): Inject Lipopolysaccharide (LPS, E. coli 0111:B4) intraperitoneally (IP) at 1 mg/kg.
- Termination (T = +90 min): Euthanize mice and collect blood via cardiac puncture.
- Analysis: Isolate serum and quantify TNF-
via ELISA.
 - Success Criteria: >50% reduction in serum TNF-
in the 10 mg/kg group compared to vehicle.

Protocol B: Collagen-Induced Arthritis (CIA)

Objective: Assess therapeutic efficacy in a chronic autoimmune disease model.[1]

Mouse Strain: Male DBA/1J (Highly susceptible to Bovine Type II Collagen).

Workflow Diagram



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Figure 2: Timeline for Therapeutic Dosing in the CIA Model.

Step-by-Step Procedure

- Induction (Day 0): Inject 100 µg Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) intradermally (ID) at the base of the tail.
- Boost (Day 21): Inject 100 µg Collagen in Incomplete Freund's Adjuvant (IFA) ID.
- Enrollment (Day 25-28): Monitor paws daily for erythema/swelling. Randomize mice into groups when the mean clinical score reaches ~1-2.
- Dosing (Day 28 - 42):
 - Group 1: Vehicle Control (PO, BID).
 - Group 2: AMG-548 (10 mg/kg, PO, BID).
 - Group 3: AMG-548 (30 mg/kg, PO, BID).
 - Group 4: Positive Control (e.g., Dexamethasone 0.2 mg/kg or Enbrel).
- Scoring: Score paws 3x/week on a scale of 0-4 (Max score 16/mouse).
 - 0: Normal.[2]
 - 1: Erythema/swelling of one digit.
 - 2: Erythema/swelling of >1 digit or mild paw swelling.
 - 3: Erythema/swelling of the entire paw.

- 4: Ankylosis (joint rigidity).

Safety & Toxicology Monitoring

While AMG-548 is safer than early p38 inhibitors, high-dose or chronic administration requires monitoring:

- Body Weight: Weigh mice daily. >20% weight loss requires euthanasia.
- Hepatotoxicity: p38 inhibitors can elevate liver enzymes. Collect serum at endpoint to measure ALT/AST levels.
- Skin Irritation: Check injection sites (CFA) for ulceration; this is model-related, not drug-related, but affects animal welfare.

References

- Chondrex, Inc. Collagen-Induced Arthritis (CIA) in Mice: Protocols and Reagents. [3]
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- 2. *Frontiers | Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF- κ B Signaling Pathways* [frontiersin.org]
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